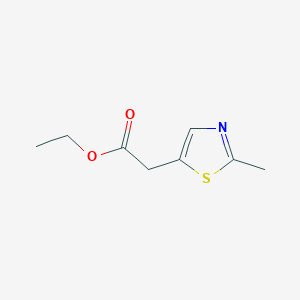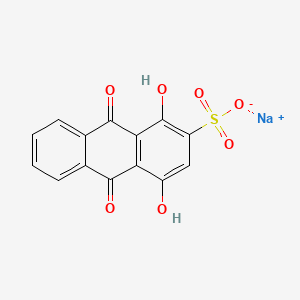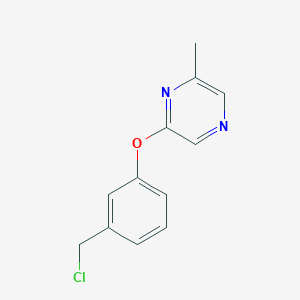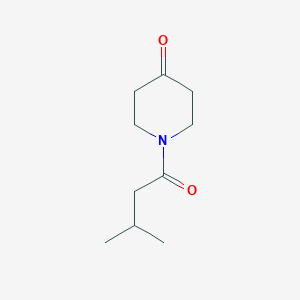
2-(2-甲基噻唑-5-基)乙酸乙酯
描述
Ethyl 2-(2-methylthiazol-5-yl)acetate is a chemical compound with the molecular formula C8H11NO2S . It is also known as raspberry ketone.
Molecular Structure Analysis
The molecular structure of Ethyl 2-(2-methylthiazol-5-yl)acetate can be represented by the InChI string:InChI=1S/C8H11NO2S/c1-3-11-8(10)4-7-5-9-6(2)12-7/h5H,3-4H2,1-2H3 . The Canonical SMILES representation is CCOC(=O)CC1=CN=C(S1)C . Physical And Chemical Properties Analysis
Ethyl 2-(2-methylthiazol-5-yl)acetate has a molecular weight of 185.25 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 4 rotatable bonds . The topological polar surface area is 67.4 Ų . The compound has a complexity of 163 . The storage temperature is 2-8°C .科学研究应用
化学合成和结构分析
与2-(2-甲基噻唑-5-基)乙酸乙酯类似的化合物经常用于合成更复杂的分子。例如,(1,2-苯并异噻唑-3-基)氰基乙酸乙酯及其相关衍生物因其独特的互变异构行为和合成苯并异噻唑衍生物的潜力而被探索,突出了它们在化学合成和结构分析中的重要性(Carrington 等,1972)。此外,通过各种化学过程合成乙基(Z)-2-羟亚氨基-2-(2-氨基噻唑-4-基)乙酸酯突出了噻唑衍生物在药物化学中的多功能性和重要性(王丽,2007)。
生物活性及应用
2-(2-甲基噻唑-5-基)乙酸乙酯相关化合物已被研究其生物活性。例如,2-(2-乙酰氨基噻唑-4-基)乙酸乙酯已被研究其 DNA 结合相互作用,为药物设计和药理学中的潜在应用提供了见解(Iqbal 等,2019)。此类研究说明了该化合物在理解分子相互作用和开发治疗剂中的相关性。
材料科学与缓蚀
对与2-(2-甲基噻唑-5-基)乙酸乙酯结构相关的三唑衍生物的研究表明,它们在酸性环境中对金属具有有效的缓蚀作用(Nahlé 等,2021)。此应用对于延长金属结构和部件的使用寿命至关重要,展示了该化合物在工业和工程环境中的潜在用途。
配位化学
噻唑和三唑家族中的化合物也用于配位聚合物的合成,这证明了这些分子在形成具有催化、材料科学和纳米技术潜在应用的复杂结构方面的多功能性(胡等,2016)。
作用机制
安全和危害
属性
IUPAC Name |
ethyl 2-(2-methyl-1,3-thiazol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-3-11-8(10)4-7-5-9-6(2)12-7/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPWSBLQRKGRSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C(S1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70606573 | |
| Record name | Ethyl (2-methyl-1,3-thiazol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70606573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-methylthiazol-5-yl)acetate | |
CAS RN |
60588-60-5 | |
| Record name | Ethyl (2-methyl-1,3-thiazol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70606573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[(3,5-Dimethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B1629446.png)




![3-Bromo-2-[4-(bromomethyl)phenyl]thiophene](/img/structure/B1629452.png)

